molecular formula C27H29ClN4O2S B14121662 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14121662
M. Wt: 509.1 g/mol
InChI Key: LXKCRBSPZCIUAX-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Attachment of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, where a thiol reagent reacts with the quinazolinone core.

    Final Coupling Reaction: The final step involves the coupling of the piperazine derivative with the quinazolinone core under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, platinum

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

    Fused Ring Systems: Formed through cyclization reactions

Scientific Research Applications

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: It is investigated for its interactions with biological targets such as receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
  • 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxothiazolidin-4-one
  • 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

The uniqueness of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific structural features, such as the presence of the sulfanylidene group and the cyclohex-1-en-1-yl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29ClN4O2S

Molecular Weight

509.1 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35)

InChI Key

LXKCRBSPZCIUAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S

Origin of Product

United States

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